molecular formula C21H27NO5 B14965573 Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14965573
M. Wt: 373.4 g/mol
InChI Key: VBQDEUFKZYQBPL-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propan-2-yl group, and diethyl ester groups. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. The key steps include:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with an appropriate aldehyde, such as 2-methoxybenzaldehyde, in the presence of ammonia or an amine catalyst.

    Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring. Sodium borohydride is a typical reducing agent.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles.

Scientific Research Applications

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine compounds, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

diethyl 4-(2-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27NO5/c1-6-26-20(23)16-12-22(14(3)4)13-17(21(24)27-7-2)19(16)15-10-8-9-11-18(15)25-5/h8-14,19H,6-7H2,1-5H3

InChI Key

VBQDEUFKZYQBPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)C(C)C

Origin of Product

United States

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